
BTSA1
Overview
Description
BTSA1 (BAX Trigger Site Activator 1) is a small-molecule BAX agonist designed to directly activate the pro-apoptotic protein BAX, a key executor of mitochondrial apoptosis. BAX exists in an inactive cytosolic conformation under normal conditions but undergoes structural changes upon activation, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase-dependent apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BTSA1 involves a multi-step process starting with the preparation of the thiazole and pyrazole intermediates. The key steps include:
Formation of Thiazole Intermediate: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone.
Formation of Pyrazole Intermediate: The pyrazole ring is formed by the reaction of hydrazine with a β-diketone.
Coupling Reaction: The thiazole and pyrazole intermediates are then coupled through a condensation reaction to form the final this compound compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and reaction time.
Purification: Using techniques such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
BTSA1 primarily undergoes:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: This compound can undergo substitution reactions where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
BTSA1 is a compound that has shown promise in triggering apoptosis (self-destruction) in cancer cells, particularly in acute myeloid leukemia (AML), while sparing healthy cells . Research suggests that this compound could potentially be combined with other treatments to kill cancer cells more effectively and with fewer adverse effects compared to standard chemotherapies .
Scientific Research Applications
Mechanism of Action
this compound functions by directly activating BAX, a pro-apoptotic protein. Once activated, BAX undergoes conformational changes, transforming from an inactive, cytosolic monomer into a mitochondrial oligomer, leading to mitochondrial permeabilization and ultimately apoptosis .
- Selective Targeting: this compound selectively promotes apoptosis in leukemia cell lines and patient samples, without harming healthy cells . AML cells have higher BAX levels compared to normal blood cells, meaning that even low doses of this compound can trigger sufficient BAX activation to cause apoptosis in cancer cells while sparing healthy cells .
- Overcoming Apoptosis Resistance: this compound can overcome apoptosis resistance in treatment-resistant cancers .
Preclinical Studies
- In vitro studies: this compound induced rapid and extensive apoptosis in various human AML cell lines . It also induced apoptosis in AML cells from patient blood samples without affecting healthy blood-forming stem cells .
- In vivo studies: In animal models of AML (mice grafted with human AML cells), this compound treatment significantly extended survival compared to control groups. 43% of this compound-treated AML mice were alive after 60 days with no signs of AML, and the mice showed no evidence of toxicity .
- Dose-dependent activation: Studies show that this compound induces dose-dependent BAX membrane translocation and BAX-mediated membrane permeabilization . It also induces dose-dependent caspase-3/7 activation in AML cell lines .
Potential Therapeutic Applications
- Acute Myeloid Leukemia (AML): this compound has demonstrated significant effectiveness against AML cells, making it a potential therapeutic agent for this type of cancer .
- Other Cancers: Researchers plan to investigate whether this compound shows similar effectiveness in animal models of other types of cancer .
- Pulmonary Fibrosis: this compound may be a novel senolytic drug for pulmonary fibrosis .
Data from Studies
Mechanism of Action
BTSA1 exerts its effects by directly binding to the N-terminal activation site of BAX. This binding induces conformational changes in BAX, leading to its activation. Activated BAX then translocates to the mitochondrial membrane, where it promotes mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and the activation of the caspase cascade, ultimately leading to apoptosis .
Comparison with Similar Compounds
Key Features of BTSA1:
- Structure : Molecular formula C₂₁H₁₄N₆OS₂ (CAS 314761-14-3), featuring a pyrazolone-thiazole core that mimics the BIM BH3 helix critical for BAX activation .
- Mechanism : this compound binds to the BAX trigger site (residues M20, K21, A24, L25, Q28, G138, L141, R145), inducing conformational activation and oligomerization. This disrupts mitochondrial integrity, triggering apoptosis .
- Pharmacokinetics : Oral bioavailability of 51%, plasma half-life of ~15 hours in mice, and significant plasma exposure (AUC ~100 µmol·h/L) .
- Therapeutic Applications :
- Safety Profile: No toxicity observed in healthy tissues at therapeutic doses (e.g., 200 mg/kg in mice) .
This compound belongs to a growing class of BAX-targeting compounds. Below is a detailed comparison with structurally or functionally related molecules:
This compound.2 (Optimized Derivative of this compound)
- Structural Modification : Methyl groups added to the thiazole ring improve metabolic stability and reduce toxic sulfoxide metabolite formation .
- Binding Affinity : Enhanced interaction with BAX due to deeper penetration into the trigger site groove .
- Pharmacokinetics : Comparable half-life (~14 hours) and oral bioavailability (49.2%) to this compound, but higher plasma exposure .
- Therapeutic Advantage: Synergizes with Navitoclax (Bcl-2/Bcl-XL inhibitor) to overcome apoptosis resistance in solid tumors, achieving tumor regression in xenograft models .
SMBA1 (Small-Molecule BAX Agonist Targeting S184)
- Mechanism : Inhibits BAX phosphorylation at S184, promoting mitochondrial apoptosis .
- Specificity: Binds deeper into the S184 pocket via O-alkylamino side chains, enhancing selectivity .
- Efficacy: Suppresses A549 lung adenocarcinoma xenografts without toxicity to normal tissues .
- Limitation : Less studied in hematologic malignancies compared to this compound .
BAM7 (Early-Stage BAX Agonist)
- Binding Affinity : Lower potency (IC₅₀ >250 nM) than this compound due to weaker interactions with the trigger site .
- Structural Limitation : Lacks the pyrazolone core critical for mimicking BIM BH3, reducing activation efficiency .
BDM19 (BAX Activator with Unique Binding Mode)
- Mechanism : Binds at the α1-α6 interface, inducing allosteric conformational changes in BAX .
- Potency : Weak activator compared to this compound; requires higher concentrations to induce apoptosis .
- Research Use : Highlights the complexity of BAX activation pathways but lacks therapeutic translation .
Navitoclax/Venetoclax (Bcl-2 Family Inhibitors in Combination)
- Synergy with this compound : Co-administration with this compound.2 or this compound enhances apoptosis in AML and solid tumors by concurrently inhibiting anti-apoptotic proteins (e.g., Bcl-2, Bcl-XL) .
- Clinical Relevance : Venetoclax + this compound combinations show promise in overcoming drug resistance .
Comparative Data Table
Compound | Target Site | IC₅₀/EC₅₀ | Key Advantages | Limitations |
---|---|---|---|---|
This compound | BAX trigger site | 250 nM/144 nM | High selectivity for cancer cells; oral efficacy | Moderate metabolic stability |
This compound.2 | BAX trigger site | N/A | Improved stability; synergizes with Navitoclax | Limited in vivo data |
SMBA1 | BAX S184 phosphosite | N/A | Targets phosphorylation-dependent resistance | Narrow therapeutic testing |
BAM7 | BAX trigger site | >250 nM | Early mechanistic insights | Low potency; no in vivo efficacy |
BDM19 | α1-α6 interface | N/A | Reveals allosteric activation pathways | Weak activator; no therapeutic use |
Biological Activity
BTSA1 (BAX Trigger Site Activator 1) is a small molecule designed to activate the pro-apoptotic protein BAX, which plays a crucial role in the apoptosis pathway. The compound has garnered attention for its potential therapeutic applications, particularly in overcoming apoptosis resistance in cancer cells, such as those found in acute myeloid leukemia (AML). This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in various studies, and implications for cancer treatment.
This compound functions by binding to the N-terminal activation site of BAX, inducing conformational changes that promote its oligomerization at the mitochondrial outer membrane. This process leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of apoptogenic factors like cytochrome c into the cytosol, thereby triggering the apoptotic cascade.
Key Mechanistic Insights:
- Binding Affinity : this compound exhibits high affinity and specificity for BAX, facilitating its activation.
- Oligomerization : Upon binding, this compound promotes the transformation of inactive BAX monomers into active oligomers capable of permeabilizing mitochondrial membranes.
- Caspase Activation : this compound induces dose-dependent activation of caspases, particularly caspase-3 and caspase-7, confirming its role in apoptosis induction.
1. Acute Myeloid Leukemia (AML)
In a pivotal study, this compound was shown to effectively induce apoptosis in AML cell lines and patient samples while sparing healthy cells. The compound significantly suppressed AML xenografts in mice, enhancing survival without evident toxicity. The study reported that:
- IC50 Values : this compound demonstrated IC50 values ranging from 1–4 μM for AML cells.
- Cell Viability : A substantial loss of viability was observed within 6 hours post-treatment, correlating with rapid BAX activation and cytochrome c release .
2. Solid Tumors
Further research indicated that while this compound exhibited potent activity against hematological malignancies, its efficacy varied across solid tumor types. For instance:
- Cytotoxicity Profile : In a panel of 46 human tumor cell lines (including non-small cell lung cancer and breast cancer), this compound showed lower cytotoxicity compared to leukemia cell lines, with mean IC50 values exceeding 10 μM for most solid tumors .
Summary of Findings
Study Focus | Cell Type | IC50 Range | Observations |
---|---|---|---|
AML | Leukemia Cell Lines | 1–4 μM | Significant apoptosis induction |
Solid Tumors | Various Tumor Lines | >10 μM | Reduced efficacy compared to leukemia |
Safety and Toxicity Profile
This compound has been reported to have a favorable safety profile in preclinical models. In studies involving repeated dosing:
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which BTSA1 selectively induces apoptosis in cancer cells while sparing healthy cells?
this compound activates the BAX protein, a pro-apoptotic factor, by binding to its trigger site with high affinity. This binding induces BAX oligomerization and mitochondrial membrane permeabilization, initiating caspase-3/7-dependent apoptosis. Cancer cells, particularly acute myeloid leukemia (AML), exhibit dysregulated anti-apoptotic proteins (e.g., BCL-2), making them more vulnerable to BAX activation. Healthy cells, with intact apoptotic regulation, resist this compound-induced apoptosis due to balanced pro- and anti-apoptotic signals .
Q. What in vitro and in vivo models have been used to validate this compound's efficacy?
- In vitro : this compound was tested on human AML cell lines (e.g., MV4-11, MOLM-13), showing dose-dependent cytotoxicity (IC50: 1–4 μM) and caspase-3/7 activation within 24 hours .
- In vivo : AML xenograft mice treated with oral this compound (10 mg/kg) showed prolonged survival (60-day survival rate: 43% vs. 0% in controls) and no toxicity in hematopoietic stem cells or tissues .
Q. How does this compound's pharmacokinetic profile support its therapeutic potential?
this compound exhibits favorable pharmacokinetics:
- Plasma half-life (T1/2): ~15 hours
- Oral bioavailability (%F): 51%
- Sustained plasma concentrations (~15 μM at 10 mg/kg), sufficient to induce BAX activation in leukemia cells .
Advanced Research Questions
Q. How can researchers address variability in this compound-induced apoptosis across heterogeneous AML patient samples?
- Experimental design : Use primary AML cells from high-risk patients to assess this compound sensitivity. Include flow cytometry to quantify BAX activation and caspase cleavage.
- Data interpretation : Correlate this compound efficacy with baseline BAX/BCL-2 ratios or genetic mutations (e.g., TP53). Variability may stem from differences in apoptotic priming or stromal protection in the tumor microenvironment .
Q. What methodological challenges arise when quantifying BAX oligomerization in response to this compound?
- Techniques : Use size-exclusion chromatography or fluorescence resonance energy transfer (FRET) to detect BAX oligomers.
- Pitfalls : False positives from non-specific protein aggregation. Include controls with BAX inhibitors (e.g., venetoclax) to confirm specificity .
Q. How can contradictions between in vitro and in vivo efficacy data be resolved?
- Case example : In vitro IC50 values (1–4 μM) may not fully predict in vivo responses due to factors like plasma protein binding or tumor hypoxia.
- Solutions : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to align dosing regimens with target engagement. Validate using patient-derived xenografts (PDX) .
Q. What statistical methods are appropriate for analyzing survival data in this compound-treated AML models?
- Kaplan-Meier analysis : Compare survival curves between treated and control groups.
- Log-rank test : Assess significance (e.g., p < 0.05 for 43% survival in treated mice).
- Cox regression : Adjust for covariates like tumor burden or initial leukocyte count .
Q. Methodological Considerations
Q. How should researchers design experiments to evaluate this compound's off-target effects?
- Assays : Test this compound on healthy hematopoietic stem cells (LSK cells) and progenitor cells (e.g., granulocyte-macrophage progenitors).
- Omics approaches : Perform RNA sequencing or phosphoproteomics to identify unintended signaling perturbations .
Q. What protocols ensure reproducibility in this compound studies?
- Compound characterization : Publish NMR, HPLC, and mass spectrometry data for this compound purity.
- Data sharing : Deposit raw datasets (e.g., flow cytometry, survival curves) in public repositories like Figshare or Zenodo .
Q. How can ethical considerations be integrated into preclinical this compound research?
Properties
IUPAC Name |
5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yldiazenyl)-1H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N6OS2/c28-19-18(24-25-20-22-11-12-29-20)17(15-9-5-2-6-10-15)26-27(19)21-23-16(13-30-21)14-7-3-1-4-8-14/h1-13,26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRCXGFSYFTJIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=NC=CS5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N6OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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